2,4,5-Trichloro-6-methylpyrimidine
Overview
Description
2,4,5-Trichloro-6-methylpyrimidine is a chemical compound with the molecular formula C5H3Cl3N2 and a molecular weight of 197.45 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the ring structure. This compound is characterized by the presence of three chlorine atoms and one methyl group attached to the pyrimidine ring.
Scientific Research Applications
2,4,5-Trichloro-6-methylpyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
While the specific mechanism of action for “2,4,5-Trichloro-6-methylpyrimidine” is not available, pyrimidines in general are known to have various pharmacological effects. They can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,4,5-Trichloro-6-methylpyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of anaplastic lymphoma kinase (ALK-5) inhibitors, which are used as anti-tumor treatments . The compound’s interaction with enzymes such as ALK-5 involves binding to the active site, inhibiting the enzyme’s activity, and thereby preventing the proliferation of cancer cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and increased apoptosis in cancer cells . This inhibition affects downstream signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell division and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with ALK-5 involves forming hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues . This binding prevents the enzyme from catalyzing its substrate, leading to reduced cell proliferation and tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At high doses, it can lead to toxic effects, such as liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and degradation. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components . These interactions can affect metabolic flux and metabolite levels, influencing cellular function and viability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as ABC transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5-Trichloro-6-methylpyrimidine can be synthesized through various methods. One common method involves the chlorination of 6-methyluracil using phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of barbituric acid as a starting material. The barbituric acid is chlorinated using phosphorus oxychloride in the presence of a deacidification agent. This method yields a high-purity product with a yield of up to 80% .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products formed are substituted pyrimidines, where the chlorine atoms are replaced by the nucleophiles.
Oxidation and Reduction: The major products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-5-methylpyrimidine: This compound has a similar structure but with chlorine atoms at positions 2, 4, and 6, and a methyl group at position 5.
2,4-Dichloro-6-methylpyrimidine: This compound has two chlorine atoms at positions 2 and 4, and a methyl group at position 6.
Uniqueness
2,4,5-Trichloro-6-methylpyrimidine is unique due to the specific arrangement of chlorine atoms and the methyl group on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
IUPAC Name |
2,4,5-trichloro-6-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c1-2-3(6)4(7)10-5(8)9-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFVGONBAUNAOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282565 | |
Record name | 2,4,5-Trichloro-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6554-69-4 | |
Record name | 2,4,5-Trichloro-6-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6554-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trichloro-6-methylpyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006554694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6554-69-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26541 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,5-Trichloro-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrimidine, 2,4,5-trichloro-6-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What computational methods were used to study 2,4,5-trichloro-6-methylpyrimidine?
A1: The research utilized CNDO/2 calculations to study the fluorination of this compound. [, ] This suggests the researchers were interested in understanding the electronic structure and reactivity of this compound during the fluorination process.
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